molecular formula C4H7N3O B11821833 4-Amino-1-methyl-5H-imidazol-2-one

4-Amino-1-methyl-5H-imidazol-2-one

Cat. No.: B11821833
M. Wt: 113.12 g/mol
InChI Key: VJAMXDLOFRRABJ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-5H-imidazol-2-one is a heterocyclic compound with the chemical formula C4H7N3O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-1-methyl-5H-imidazol-2-one can be synthesized through several methods. One common approach involves the slow evaporation solution growth technique. In this method, the compound is synthesized by dissolving the appropriate precursors in a solvent and allowing the solvent to evaporate slowly, leading to the formation of single crystals . Another method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-5H-imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group and the imidazole ring.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-5H-imidazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

4-Amino-1-methyl-5H-imidazol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a wide range of applications.

Biological Activity

4-Amino-1-methyl-5H-imidazol-2-one (often referred to as AMI) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMI, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C4H7N3O
  • Molecular Weight : 113.12 g/mol
  • Chemical Structure :

Antimicrobial Activity

AMI has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential use as an antibiotic. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid replication, similar to other known antibiotics .

Antioxidant Properties

Research has demonstrated that AMI possesses significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage in various diseases .

Anti-inflammatory Effects

AMI has been investigated for its anti-inflammatory properties. In vitro studies reveal that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

The biological activity of AMI can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : AMI may inhibit specific enzymes involved in bacterial growth and replication.
  • Scavenging Free Radicals : Its ability to neutralize reactive oxygen species (ROS) contributes to its antioxidant effects.
  • Modulation of Immune Responses : By regulating cytokine production, AMI can modulate immune responses, making it a candidate for treating autoimmune disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of AMI involved testing against Gram-positive and Gram-negative bacteria. Results indicated that AMI inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a broad-spectrum antibiotic .

Case Study 2: Anti-inflammatory Action

In a model of rheumatoid arthritis, AMI was administered to mice. The results showed a significant reduction in joint swelling and inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory diseases .

Research Findings

StudyFindings
AMI shows significant antimicrobial activity against E. coli and S. aureusSuggests potential as an antibiotic
Inhibition of TNF-alpha and IL-6 production in vitroIndicates anti-inflammatory properties
Scavenging capacity against DPPH radicalsConfirms antioxidant activity

Properties

IUPAC Name

4-imino-1-methylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-2-3(5)6-4(7)8/h2H2,1H3,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAMXDLOFRRABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=N)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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